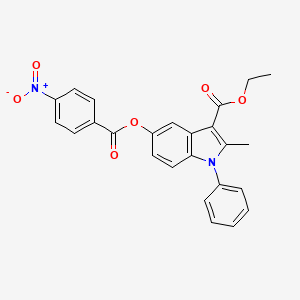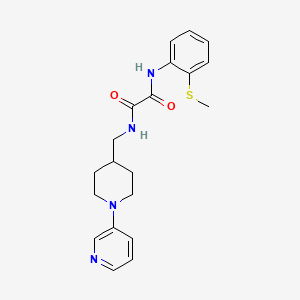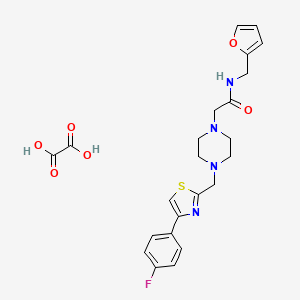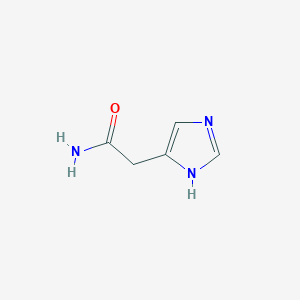
Ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate, commonly known as NM-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential as a research tool. NM-2201 is a potent agonist of the cannabinoid receptors, which are responsible for the physiological and psychoactive effects of cannabis. In
作用机制
NM-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When NM-2201 binds to these receptors, it activates a signaling cascade that leads to various physiological and psychoactive effects. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabis, while CB2 receptors are mainly found in the immune system and are involved in the regulation of inflammation and immune responses.
生化和生理效应
NM-2201 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of neuronal signaling. It has also been shown to have psychoactive effects, such as sedation, euphoria, and altered perception. However, the exact mechanisms underlying these effects are not fully understood and require further research.
实验室实验的优点和局限性
NM-2201 has several advantages as a research tool, such as its high potency and selectivity for the CB1 and CB2 receptors. It also has a long half-life, which allows for sustained effects and prolonged exposure to the drug. However, NM-2201 also has several limitations, such as its potential for abuse and dependence, which can complicate its use in animal studies. It can also be difficult to control the dose and route of administration, which can affect the reproducibility of the results.
未来方向
There are several future directions for the study of NM-2201, such as investigating its effects on different physiological and biochemical processes, exploring its potential as a therapeutic agent for various diseases, and developing new synthetic cannabinoids with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanisms underlying the psychoactive effects of NM-2201 and its potential for abuse and dependence. Overall, NM-2201 has significant potential as a research tool for the study of the cannabinoid receptors and their signaling pathways, and further research in this area is warranted.
合成方法
NM-2201 is synthesized through a multi-step process that involves the reaction of 2-methylindole-3-carboxylic acid with ethyl chloroformate to form ethyl 2-methylindole-3-carboxylate. This intermediate is then reacted with 4-nitrobenzoyl chloride to form ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate, which is the final product. The purity and yield of NM-2201 can be improved through various purification techniques, such as recrystallization or chromatography.
科学研究应用
NM-2201 has been primarily used as a research tool to study the cannabinoid receptors and their signaling pathways. It has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, which are the two main types of cannabinoid receptors in the body. NM-2201 has also been used to study the effects of synthetic cannabinoids on various physiological and biochemical processes, such as pain perception, inflammation, and neuronal signaling.
属性
IUPAC Name |
ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-3-32-25(29)23-16(2)26(18-7-5-4-6-8-18)22-14-13-20(15-21(22)23)33-24(28)17-9-11-19(12-10-17)27(30)31/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWUZKXHYHDPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)
![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)
![7-Methoxy-2-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2851579.png)
![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2851581.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2851586.png)
![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2851587.png)


![{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine](/img/structure/B2851592.png)
![(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2851595.png)
![7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2851596.png)